molecular formula C8H7BrF3N B2734162 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline CAS No. 1861433-56-8

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline

Cat. No.: B2734162
CAS No.: 1861433-56-8
M. Wt: 254.05
InChI Key: IKDPTGVVZQVLDX-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both bromo and fluoro substituents on the aromatic ring along with a difluoroethyl side chain, makes it a valuable intermediate for the construction of more complex molecules. Compounds within this chemical family are frequently investigated for their potential as protein kinase inhibitors, which are a significant focus in the development of new therapeutic agents . As a reagent, it can be used in various cross-coupling reactions, where the bromo group acts as a handle for further functionalization via methods such as Suzuki or Buchwald-Hartwig reactions. The presence of the fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in drug discovery . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPTGVVZQVLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Difluoroethylation: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using 2,2-difluoroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group (–NH–) activates the benzene ring toward electrophilic substitution, while bromo and fluoro substituents exert deactivating, meta-directing effects. The N-(2,2-difluoroethyl) group introduces steric and electronic modulation.

Reaction TypeConditionsExpected Position SelectivityNotes
NitrationHNO₃/H₂SO₄, 0–50°CPara to –NH– group Competing steric hindrance from bulky N-substituent may reduce yield.
SulfonationH₂SO₄, SO₃Meta to Br, para to –NH– Sulfonic acid group stabilizes via resonance.
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/para to –NH– Limited by steric bulk of N-(2,2-difluoroethyl).

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 is susceptible to substitution under activating conditions:

Reaction TypeConditionsProductYield Range (Literature Analogs)
Suzuki CouplingPd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 100°C Biaryl derivatives60–80% (similar bromoanilines)
Ullmann CouplingCuI, trans-cyclohexanediamine, dioxane, 100°C Aryl ethers/amines~58% (with morpholinone)
HydrodehalogenationPd/C, H₂, EtOHDe-brominated productLimited data; potential side reactions at –NH–.

Functional Group Transformations

The N-(2,2-difluoroethyl) group and amine moiety enable further derivatization:

Amine Alkylation/Acylation

  • Alkylation : Requires strong bases (e.g., NaH) and alkyl halides, but steric hindrance from the difluoroethyl group may limit reactivity.

  • Acylation : Acetic anhydride/pyridine forms acetamides, enhancing stability for downstream reactions .

Reductive Amination

  • Reaction with aldehydes/ketones under H₂/Pd or NaBH₃CN yields secondary amines (limited by existing N-substitution).

Cross-Coupling Reactions

Palladium-catalyzed reactions are highly feasible due to the bromine’s leaving-group ability:

Reaction TypeCatalytic SystemKey Findings (Analogous Systems)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneForms C–N bonds with aryl halides .
SonogashiraPd(PPh₃)₄, CuI, PPh₃Alkyne coupling at position 3 .
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃Limited due to electron-deficient aryl bromide.

Stability and Decomposition

  • Thermal Stability : Decomposes above 228°C (boiling point analog ).

  • Light Sensitivity : Halogenated anilines may photodegrade; storage under inert gas (N₂/Ar) recommended .

  • Hydrolysis : Susceptible to acidic/basic conditions cleaving the –NH– group.

Spectroscopic Data (Predicted)

TechniqueKey Signals
¹H NMR (CDCl₃)δ 6.8–7.2 (aromatic H), δ 4.1 (–NH–), δ 3.5–3.8 (–CF₂CH₂–)
¹³C NMR δ 115–155 (aromatic C), δ 110–120 (C–F), δ 40–50 (–CF₂CH₂–)
IR ~3400 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C), 1100 cm⁻¹ (C–F)

Key Challenges and Research Gaps

  • Steric Effects : The N-(2,2-difluoroethyl) group may hinder reactions at position 2 or 6.

  • Electronic Effects : Competing electron withdrawal (–F, –Br) vs. donation (–NH–) complicates regioselectivity.

  • Catalyst Compatibility : Pd-based systems may require tailored ligands (e.g., dppf) to mitigate deactivation by fluorine .

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline is a fluorinated aniline derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological activity. The molecular formula is C7H6BrF3NC_7H_6BrF_3N with a molecular weight of approximately 256 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Fluorinated anilines, including this compound, have shown promising antimicrobial properties. Studies indicate that the introduction of fluorine atoms enhances the lipophilicity and biological activity of aniline derivatives. For instance, compounds with similar structures have demonstrated effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity .

Drug Development

The compound serves as a building block in the synthesis of pharmaceuticals targeting various diseases. Its ability to form stable interactions with biological macromolecules makes it suitable for developing novel therapeutic agents. For example, derivatives of fluorinated anilines have been explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Pesticide Development

Fluorinated compounds are increasingly utilized in agrochemical formulations due to their enhanced stability and efficacy. This compound can be employed as an intermediate in synthesizing herbicides and insecticides. The presence of fluorine improves the metabolic stability of these compounds in plants and pests, leading to prolonged efficacy .

Case Study: Synthesis of Herbicides

A notable application includes its use in synthesizing herbicides that target specific weed species while minimizing harm to crops. The synthetic pathways often involve reactions where this compound acts as a key intermediate, facilitating the introduction of other functional groups necessary for herbicidal activity .

Nonlinear Optical Properties

Research has indicated that fluorinated anilines possess unique optical properties that can be harnessed in materials science. This compound can be utilized in the development of nonlinear optical materials due to its ability to influence electronic properties through fluorination . These materials have applications in photonics and telecommunications.

Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli; MIC values indicate potency
Drug DevelopmentBuilding block for anticancer drugsEnhances interaction with biological targets
AgrochemicalsIntermediate for herbicides and insecticidesImproved metabolic stability; effective formulations
Materials ScienceNonlinear optical materialsUnique optical properties due to fluorination

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and difluoroethyl groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and molecular features of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
This compound C₈H₇BrF₃N 270.05* Br (3), F (5), N-(2,2-difluoroethyl) High halogen content; potential bioactivity
5-Bromo-2,3-difluoro-N-methylaniline C₇H₆BrF₂N 222.03 Br (5), F (2,3), N-methyl Smaller substituent; lower steric hindrance
3-Bromo-5-fluoro-N,N-diethylaniline C₁₀H₁₂BrFN 246.12 Br (3), F (5), N,N-diethyl Increased alkylation; higher lipophilicity
3-Bromo-2-ethoxy-5-fluoroaniline C₈H₉BrFNO 234.07 Br (3), F (5), O-ethoxy (2) Ether linkage; altered electronic effects
3-Fluoro-5-bromoaniline C₆H₅BrFN 190.01 Br (3), F (5), NH₂ Simplest analog; minimal steric effects

*Molecular weight calculated based on formula.

Key Observations:
  • Halogenation Patterns : The presence of bromine and fluorine at positions 3 and 5, respectively, is conserved across analogs. Bromine enhances electrophilic substitution reactivity, while fluorine influences electronic properties and metabolic stability .
  • N-Substituents : The 2,2-difluoroethyl group in the target compound introduces both steric bulk and polarity compared to smaller substituents like methyl (in 5-Bromo-2,3-difluoro-N-methylaniline) .
  • Lipophilicity : N,N-Diethyl analogs (e.g., 3-Bromo-5-fluoro-N,N-diethylaniline) exhibit higher lipophilicity, which may improve membrane permeability in drug candidates .
Reactivity Trends:
  • Electrophilic Aromatic Substitution : The electron-withdrawing fluorine and bromine atoms direct further substitutions to specific positions. For instance, nitration or sulfonation would preferentially occur at the 4-position due to meta/para-directing effects .
  • Nucleophilic Displacement : The bromine atom at position 3 is susceptible to displacement by nucleophiles (e.g., Suzuki-Miyaura coupling), a common strategy in constructing biaryl structures .

Biological Activity

3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H7BrF2N
  • Molecular Weight : 236.05 g/mol
  • Structural Features :
    • A bromine atom at the 3-position on the aniline ring.
    • A difluoroethyl substituent at the nitrogen atom.
    • A fluorine atom at the 5-position on the aniline ring.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may influence its binding affinity to enzymes and receptors.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Interaction with Receptors : It could act as a ligand for certain receptors, modulating signaling pathways critical for cell proliferation or apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds within the same chemical class. For instance:

  • Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., A375 melanoma cells), with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
  • Case Study 2 : Another study involving fluorinated anilines reported that compounds with fluorine substitutions exhibited enhanced potency against cancer cell lines due to improved metabolic stability and receptor binding .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
This compoundTBDEnzyme inhibition, receptor modulationThis study
5-Fluoro-2-nitroaniline25DNA intercalation
N-(2,2-Difluoroethyl)-4-fluoroaniline15Apoptosis induction

Pharmacokinetics and Metabolism

The pharmacokinetic profile of halogenated anilines suggests that the presence of fluorine enhances absorption and distribution properties. Studies indicate that compounds with fluorinated groups often exhibit improved bioavailability due to their ability to evade metabolic degradation .

  • Absorption : Enhanced permeability through biological membranes due to lipophilic nature.
  • Metabolism : Fluorinated compounds typically undergo different metabolic pathways compared to their non-fluorinated counterparts, often leading to more stable metabolites.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline?

Methodological Answer: Synthesis of bromo-fluoroaniline derivatives typically involves nucleophilic substitution or transition metal-catalyzed coupling. For introducing the 2,2-difluoroethyl group, a Buchwald-Hartwig amination could be employed using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) and a bromo-fluoroaniline precursor . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as demonstrated for structurally similar compounds like 2-Bromo-4,6-difluoroaniline .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and fluorine environments. Compare chemical shifts with analogs like 4-Bromo-2-fluoroaniline (δ ~6.8–7.2 ppm for aromatic protons) .
  • FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ expected at m/z ~280–290 based on analogs in ).

Q. How should researchers handle and store this compound safely?

Methodological Answer: Referencing safety protocols for bromo-fluoroanilines :

  • PPE : Gloves, lab coat, and goggles.
  • Storage : Inert atmosphere (N₂/Ar), amber glass vials at 2–8°C to prevent degradation.
  • Disposal : Follow P301-P315 codes (incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2,2-difluoroethyl group?

Methodological Answer:

  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos or RuPhos ligands for improved C-N coupling efficiency .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
  • Temperature : Optimize between 80–110°C; higher temps may accelerate dehalogenation side reactions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra, as done for fluoroaniline isomers in .
  • Solvent Artifacts : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
  • Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities .

Q. What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily protect the aniline NH₂ with Boc groups to prevent undesired alkylation .
  • Additive Screening : Additives like Cs₂CO₃ can suppress dehydrohalogenation, as shown in bromo-difluoroaniline syntheses .

Comparative Physical Properties of Related Compounds

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)Reference
5-Bromo-3-chloro-2-fluoroanilineC₆H₄BrClFN224.46Not reportedNot reported
4-Bromo-2-fluoroanilineC₆H₅BrFN190.0140–42221
2-Bromo-4,6-difluoroanilineC₆H₄BrF₂N208.00Not reportedNot reported

Key Considerations for Experimental Design

  • Regioselectivity : Fluorine and bromine substituents direct electrophilic reactions; use steric/electronic maps to predict reaction sites .
  • Stability : Monitor for light-induced decomposition via UV-Vis spectroscopy (λ ~250–300 nm for aryl bromides) .

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